oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione
Description
Oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione is a hybrid compound combining oxalic acid with a modified isoindole-1,3-dione derivative. The isoindole-1,3-dione core is a well-studied scaffold in medicinal and materials chemistry due to its planar aromatic structure and electron-deficient properties, which enable diverse reactivity and intermolecular interactions . Oxalic acid, a dicarboxylic acid, likely contributes acidity and coordination capabilities, making this compound relevant for applications in catalysis, supramolecular chemistry, or ion sensing.
Properties
CAS No. |
74500-82-6 |
|---|---|
Molecular Formula |
C34H34N4O10 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione |
InChI |
InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6) |
InChI Key |
RKVNBCQPQVPVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione typically involves a multi-step organic synthesis approach centered on constructing the isoindole-1,3-dione (phthalimide) scaffold, followed by functionalization to introduce the but-2-ynoxy linker and the pyrrolidine moiety.
Step 1: Formation of the Isoindole-1,3-dione Core
The core is generally synthesized via a condensation reaction between an aromatic primary amine and a maleic anhydride derivative. This reaction leads to the formation of the N-substituted isoindoline-1,3-dione ring system, a key structural motif in this compound.Step 2: Introduction of the But-2-ynoxy Group
The but-2-ynoxy substituent is introduced through nucleophilic substitution or etherification reactions, typically involving a suitable alkyne-containing alcohol or halide precursor reacting with the isoindole intermediate.Step 3: Attachment of the Pyrrolidine Moiety
The pyrrolidine ring is incorporated via nucleophilic substitution or amination reactions, where the nitrogen atom of pyrrolidine reacts with an activated site on the but-2-ynoxy linker or directly on the isoindole scaffold.
This synthetic route allows for the modular assembly of the compound, enabling structural variations for research and development purposes.
Reagents and Conditions
-
- Aromatic primary amines (e.g., aniline derivatives)
- Maleic anhydride or substituted maleic anhydrides
- Alkynyl alcohols or alkynyl halides for but-2-ynoxy group introduction
- Pyrrolidine or substituted pyrrolidines
- Catalysts such as transition metals (e.g., copper or palladium complexes) for coupling reactions
- Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) for functional group transformations
-
- Controlled temperatures ranging from ambient to reflux conditions depending on the step
- Use of inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates
- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM)
- pH control to optimize condensation and substitution reactions
These conditions are optimized to maximize yield and selectivity while minimizing by-products.
Industrial Production Considerations
For scale-up and industrial synthesis, continuous flow reactors and automated synthesis platforms are increasingly employed to improve reaction control, reproducibility, and throughput. Emphasis is placed on green chemistry principles to reduce solvent use and waste, and to enhance the sustainability of the process.
Data Table: Summary of Preparation Parameters
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Condensation of aromatic amine with maleic anhydride | Aromatic primary amine, maleic anhydride, solvent (DMF), heat | Formation of isoindole-1,3-dione core | Requires controlled temperature and inert atmosphere |
| Introduction of but-2-ynoxy group | Alkynyl alcohol or halide, base (e.g., K2CO3), solvent (THF) | Etherification to attach but-2-ynoxy linker | Reaction monitored by TLC or HPLC |
| Pyrrolidine attachment | Pyrrolidine, coupling catalyst (e.g., Pd or Cu), solvent (DCM) | Amination to incorporate pyrrolidine moiety | Catalyst choice affects yield and purity |
| Purification | Chromatography (e.g., silica gel), recrystallization | Isolation of pure compound | Yields typically >70% with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione may exhibit significant pharmacological properties. Compounds with isoindole structures are often associated with various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .
- Neuroprotective Effects : Isoindole derivatives have been studied for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases .
Material Science Applications
In materials science, the unique properties of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione can be harnessed for:
- Polymer Synthesis : The compound can be utilized as a monomer or cross-linking agent in the development of novel polymers with enhanced mechanical properties.
- Nanomaterials : Its chemical reactivity allows for the functionalization of nanomaterials, which can improve their stability and performance in various applications.
Synthesis and Reaction Mechanisms
The synthesis typically involves condensation reactions of aromatic primary amines with maleic anhydride derivatives to form the N-isoindoline scaffold. This is followed by further functionalization to introduce the pyrrolidine and butynoxy groups. Key reactions include:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify the oxidation state and alter reactivity.
- Substitution Reactions : Allowing for the creation of derivatives with tailored properties .
Case Study 1: Anticancer Research
A study exploring the effects of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione on cancer cells demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in cell growth.
Case Study 2: Polymer Development
In another investigation, researchers synthesized a polymer incorporating this compound as a cross-linker. The resulting material exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Structural Analogues of Isoindole-1,3-dione Derivatives
The isoindole-1,3-dione moiety is prevalent in compounds with varied applications. Key comparisons include:
Key Observations :
- The target compound’s alkyne-containing substituent (but-2-ynoxy) may enhance rigidity and π-π stacking compared to alkyl or aryl substituents in analogs .
- Oxalic acid’s presence distinguishes it from neutral isoindole derivatives, likely lowering its pKa and increasing solubility in aqueous environments.
Functional Comparison with Oxalic Acid Derivatives
Oxalic acid is commonly used in coordination chemistry. When paired with nitrogen-containing heterocycles (e.g., pyrrolidine), synergistic effects may arise:
| Compound | Structure | Key Interactions | Application |
|---|---|---|---|
| Oxalic acid; 2-aminopyridine | Carboxylate + pyridine | Metal-organic frameworks (MOFs) | Gas storage |
| Target Compound | Oxalic acid + pyrrolidine-isoindole | Potential for H-bonding networks | Uncharacterized; speculated for catalysis |
Notable Differences:
- The isoindole-1,3-dione core’s electron-withdrawing nature may reduce oxalic acid’s acidity compared to simpler oxalate salts.
- The extended conjugation in the target compound could enable UV-Vis absorption or fluorescence, unlike non-aromatic oxalic acid derivatives.
Biological Activity
Oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione is a complex chemical compound characterized by its unique molecular structure, which includes an isoindole core and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C18H18N2O
- CAS Number : 74500-82-6
The presence of multiple functional groups in this compound contributes to its diverse reactivity and potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds with isoindole structures often exhibit significant biological activities, including neuropharmacological effects. The specific biological activities of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione are still under investigation, but preliminary studies suggest several potential therapeutic applications.
Key Pharmacological Effects
- Neuropharmacological Activity :
- Antimicrobial Properties :
-
Interaction with Biological Systems :
- Understanding how this compound interacts with biological systems is crucial for developing effective therapeutic agents. Interaction studies are ongoing to elucidate these mechanisms .
Case Study: Neuropharmacological Evaluation
A notable study investigated the synthesis and evaluation of related compounds derived from oxalic acid, highlighting their effectiveness in reversing ethidium bromide-induced demyelination in rats. The study utilized various behavioral tests to assess the efficacy of these compounds, demonstrating significant improvements in neuromuscular function .
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | C15H13N3O8 | Contains amino and dioxo groups; different biological activity profile |
| 2-[4-(Azepan-1-Yl)But-2-Ynoxy]Isoindole-1,3-Dione | C15H16N2O3 | Features an azepane ring instead of pyrrolidine; distinct pharmacological properties |
| 2-(Pyrrolidinocarbonyl)pyrrolidin-1-yloxybutylnitrobenzene | C21H25N3O4 | More complex structure with additional functional groups affecting solubility and reactivity |
This table illustrates the uniqueness of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione among structurally similar compounds.
Future Directions
Further studies are essential to fully elucidate the biological mechanisms and therapeutic potentials of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione. Research should focus on:
- In vitro and In vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing isoindole-1,3-dione derivatives?
- The isoindole-1,3-dione core can be synthesized via:
- Palladium-catalyzed carbonylative cyclization of o-halobenzoates, yielding 2-substituted derivatives with functional group tolerance (e.g., methoxy, nitro) .
- Reaction of phthalic anhydrides with primary amines , a traditional route for N-substituted phthalimides .
- N-Alkylation using sulfonate esters, such as (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate, in solvents like DMF .
Q. Which spectroscopic techniques are critical for characterizing isoindole-1,3-dione derivatives?
- Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- NMR spectroscopy identifies isomer ratios (e.g., aziridine derivatives with 5:95 to 85:15 isomer distributions) and substituent effects on chemical shifts .
- IR spectroscopy validates functional groups (C=O, C-N) .
- UV-Vis spectroscopy and HRMS support structural elucidation .
Q. What physicochemical properties are relevant for isoindole-1,3-dione-based compounds?
- Key properties include:
Advanced Research Questions
Q. How can structural isomerism in aziridine-fused isoindole-1,3-diones be resolved experimentally?
- Dynamic NMR analysis distinguishes isomers (e.g., compounds 18–23 in ) by tracking temperature-dependent chemical shift changes.
- Crystallographic studies provide definitive isomer assignments, as seen in aziridine derivatives with 85:15 isomer ratios .
- Chromatographic separation (e.g., HPLC) coupled with spectroscopic validation resolves mixtures .
Q. What strategies optimize the biological activity of isoindole-1,3-dione derivatives?
- Structure-Activity Relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance cytotoxicity .
- Modify the N-substituent (e.g., pyrrolidine, phenethyl) to target enzymes like monoamine oxidase (MAO) .
Q. How do polymorphic forms of isoindole-1,3-diones impact their pharmaceutical applications?
- Polymorph screening via X-ray powder diffraction (XRPD) identifies stable forms, as demonstrated for 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione .
- Thermal analysis (DSC/TGA) assesses stability and solubility differences between polymorphs .
- Bioavailability studies correlate polymorphic form with dissolution rates and efficacy .
Q. What methodologies address contradictions in spectroscopic or crystallographic data?
- Multi-technique validation : Cross-check NMR, IR, and X-ray data to resolve discrepancies (e.g., unexpected bond angles in crystal structures ).
- Computational chemistry : Density Functional Theory (DFT) calculations reconcile experimental vs. theoretical vibrational spectra .
- Replicate synthesis ensures reproducibility of isomer ratios or crystallinity .
Methodological Considerations
Q. How to design isoindole-1,3-diones for liquid crystalline properties?
- Introduce fluorinated alkyl chains (e.g., tridecafluorohexyl) to enhance mesophase stability, as shown in smectic A (SmA) phases .
- Optical microscopy and X-ray diffraction characterize phase transitions and layer spacing .
- Modify aromatic substituents (e.g., methoxy groups) to tune intermolecular interactions .
Q. What experimental designs improve reaction yields in phthalimide synthesis?
- Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading) for one-step phthalic acid conversions .
- Microwave-assisted synthesis reduces reaction times (e.g., from 30 hours to <1 hour for N-alkylations) .
- Solvent screening (e.g., xylene for reflux, DMF for alkylation) enhances regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
